5-bromo-2-chloro-N-(pyridin-2-ylmethyl)benzamide
Description
5-Bromo-2-chloro-N-(pyridin-2-ylmethyl)benzamide is a halogenated benzamide derivative featuring a pyridin-2-ylmethyl substituent at the amide nitrogen. Its molecular framework combines a benzamide core with bromo (5-position) and chloro (2-position) substituents, which confer electron-withdrawing properties and influence its physicochemical and biological behavior.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-4-5-12(15)11(7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXGXICKDFXTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-pyridinemethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(2-pyridinylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-Bromo-2-chloro-N-(2-pyridinylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on the Benzamide Core
The benzamide scaffold is highly tunable, with halogen and substituent positioning significantly impacting activity. Key comparisons include:
Table 1: Substituent Variations on the Benzamide Core
Key Findings :
- Halogen Positioning : The target’s 5-bromo and 2-chloro substituents may enhance steric and electronic effects compared to analogues with para-substituted halogens (e.g., 4-bromo in Compound 35) .
- Electron-Withdrawing Groups : Nitro (Compound 14) and trifluoromethyl (Compound 1) substituents demonstrate enhanced antimicrobial activity, suggesting that the target’s bromo/chloro combination could similarly improve binding to hydrophobic enzyme pockets .
Impact of N-Substituent Modifications
The amide nitrogen substituent critically influences target engagement and solubility:
Table 2: N-Substituent Comparisons
Key Findings :
- Heterocyclic vs. Alkyl Chains : Pyridin-2-ylmethyl (target) may favor kinase inhibition via aromatic interactions, whereas piperazinyl (Compound 12) or methoxyethyl (Compound 5) groups enhance solubility or basicity .
Biological Activity
5-bromo-2-chloro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula : C₁₃H₁₅BrClN₄OS
- Molecular Weight : 336.71 g/mol
- CAS Number : 733039-20-8
The compound primarily acts through the inhibition of specific protein kinases involved in cell proliferation, particularly targeting cyclin-dependent kinases (CDK4 and CDK6). This mechanism is crucial for its potential application in cancer therapy as it disrupts the cell cycle progression in tumor cells.
Biological Activities
-
Anticancer Properties
- Studies indicate that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism involves interference with the cell cycle, leading to apoptosis in malignant cells.
- Case studies have shown that similar compounds have demonstrated efficacy against breast cancer and leukemia cell lines, with IC50 values indicating potent inhibitory effects .
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it possesses significant activity against Gram-positive bacteria, including Staphylococcus aureus, with IC50 values around 0.25 μg/mL .
- Further investigations are needed to explore its effectiveness against other pathogens and its potential as a broad-spectrum antimicrobial agent.
- Anti-fibrotic Activity
Data Table: Biological Activity Summary
| Biological Activity | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | CDK4/CDK6 inhibition | 45.69 μM | |
| Antimicrobial | Staphylococcus aureus | 0.25 μg/mL | |
| Anti-fibrotic | Collagen synthesis inhibition | Not specified |
Case Studies
-
Cancer Cell Line Study
- A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, particularly in MCF-7 (breast cancer) and HL-60 (leukemia) cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
- Antimicrobial Efficacy
Q & A
Q. What are the key considerations for optimizing the synthesis yield of 5-bromo-2-chloro-N-(pyridin-2-ylmethyl)benzamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection (e.g., dichloromethane or methanol), and stoichiometric ratios of intermediates. For example, coupling reactions involving pyridine derivatives often use catalysts like Pd/C under hydrogenation conditions . Purification steps, such as recrystallization or column chromatography, are critical to isolate the target compound from byproducts like unreacted starting materials or halogenated impurities. Monitoring reaction progress via TLC or HPLC ensures reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this benzamide derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the benzene and pyridine rings. For instance, characteristic shifts in aromatic protons (δ 7.5–8.5 ppm) and methylene bridges (δ 4.5–5.0 ppm) validate the pyridin-2-ylmethyl group . Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends. Elemental analysis further corroborates molecular composition .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Initial assays should focus on target-specific enzymatic inhibition (e.g., bacterial PPTase enzymes, which are implicated in proliferation ). Dose-response studies (0.1–100 µM) in bacterial cultures or cell lines, combined with cytotoxicity assays (e.g., MTT), establish selectivity indices. Positive controls (e.g., known inhibitors) and statistical validation (six replicates with ANOVA) minimize false positives .
Advanced Research Questions
Q. How can computational methods guide the design of reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and energy barriers for key steps like amide bond formation or halogen substitution. Reaction path searches using software like GRRM or Gaussian identify low-energy intermediates, while molecular docking screens substituent effects on target binding . This reduces trial-and-error experimentation by prioritizing viable synthetic routes.
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzamides?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Systematic replication under standardized conditions (e.g., CLSI guidelines) is critical. Comparative metabolomics or transcriptomics can identify off-target effects, while crystallography (e.g., X-ray) validates enzyme-inhibitor binding modes . Meta-analyses of published datasets using tools like PubChem BioAssay also contextualize outliers .
Q. How do substituent modifications on the benzamide core alter structure-activity relationships (SAR)?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups like -CF₃ or bulky groups like -Br) at positions para to the amide bond to assess steric/electronic effects. For example, trifluoromethyl groups enhance metabolic stability and target affinity . Parallel synthesis of analogs followed by IC₅₀ determination and logP measurements quantifies contributions to potency and lipophilicity .
Q. What experimental and theoretical approaches integrate to elucidate the compound’s mechanism of action?
- Methodological Answer : Combine kinetic studies (e.g., time-dependent enzyme inhibition) with molecular dynamics simulations to model binding kinetics. Fluorescence polarization assays track conformational changes in target enzymes, while mutagenesis identifies critical residues for inhibitor interaction . Theoretical frameworks like QSAR link structural descriptors (e.g., Hammett constants) to bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
